molecular formula C11H10N4 B14341117 2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 93846-09-4

2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole

Cat. No.: B14341117
CAS No.: 93846-09-4
M. Wt: 198.22 g/mol
InChI Key: REPNNASMXNILAE-UHFFFAOYSA-N
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Description

2-Methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of pyrazolo-triazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a fused pyrazole and triazole ring system, contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with phenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyrazolo[1,5-b][1,2,4]triazole derivatives .

Scientific Research Applications

2-Methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its activity. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Properties

CAS No.

93846-09-4

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C11H10N4/c1-8-12-11-7-10(14-15(11)13-8)9-5-3-2-4-6-9/h2-7,14H,1H3

InChI Key

REPNNASMXNILAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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